molecular formula C10H10ClFN2O B6616493 4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one CAS No. 1251305-56-2

4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B6616493
CAS No.: 1251305-56-2
M. Wt: 228.65 g/mol
InChI Key: QQMTUQTWFLOFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with an amino group and a 4-chloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors such as γ-aminobutyric acid derivatives.

    Substitution Reactions:

    Amination: The amino group can be introduced through reductive amination or other amination techniques.

Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as the corresponding amines or alcohols.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various halogenated compounds are employed under appropriate conditions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted analogs depending on the nature of the substituent introduced.

Scientific Research Applications

4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
  • 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
  • 4-Amino-1-(4-bromophenyl)pyrrolidin-2-one

Comparison:

  • Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring of 4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one imparts unique electronic and steric properties, potentially enhancing its biological activity and selectivity.
  • Activity Profile: Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications.

Properties

IUPAC Name

4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-8-2-1-7(4-9(8)12)14-5-6(13)3-10(14)15/h1-2,4,6H,3,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMTUQTWFLOFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.